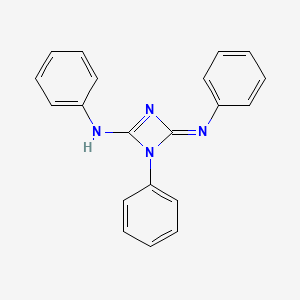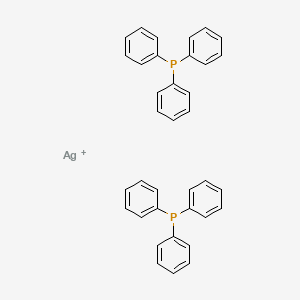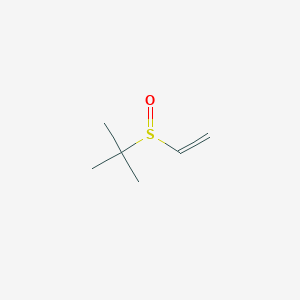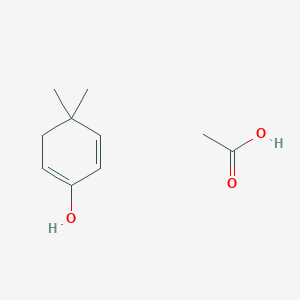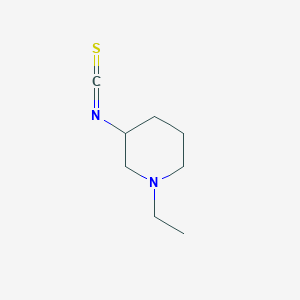![molecular formula C25H20O2Sn B14662203 2-[(Triphenylstannyl)oxy]benzaldehyde CAS No. 38480-16-9](/img/structure/B14662203.png)
2-[(Triphenylstannyl)oxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Triphenylstannyl)oxy]benzaldehyde is an organotin compound that features a benzaldehyde moiety bonded to a triphenylstannyl group through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Triphenylstannyl)oxy]benzaldehyde typically involves the reaction of benzaldehyde with triphenyltin hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Benzaldehyde and triphenyltin hydroxide.
Solvent: Anhydrous toluene or another suitable organic solvent.
Reaction Conditions: The mixture is heated under reflux for several hours, typically around 80-100°C.
Product Isolation: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis can be applied. Industrial production would likely involve large-scale reactions with optimized conditions for yield and purity, using automated reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Triphenylstannyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(Triphenylstannyl)oxy]benzoic acid.
Reduction: Formation of 2-[(Triphenylstannyl)oxy]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Triphenylstannyl)oxy]benzaldehyde has several scientific research applications, including:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activity and use in drug development.
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Mecanismo De Acción
The mechanism of action of 2-[(Triphenylstannyl)oxy]benzaldehyde depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants. The triphenylstannyl group can stabilize intermediates and facilitate various transformations through its electron-donating properties.
Comparación Con Compuestos Similares
Similar Compounds
Triphenyltin Chloride: Another organotin compound with similar reactivity but different functional groups.
Triphenyltin Hydroxide: The precursor used in the synthesis of 2-[(Triphenylstannyl)oxy]benzaldehyde.
Benzaldehyde: The parent compound with an aldehyde functional group.
Uniqueness
This compound is unique due to the presence of both the benzaldehyde and triphenylstannyl moieties, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in organic synthesis and materials science.
Propiedades
Número CAS |
38480-16-9 |
|---|---|
Fórmula molecular |
C25H20O2Sn |
Peso molecular |
471.1 g/mol |
Nombre IUPAC |
2-triphenylstannyloxybenzaldehyde |
InChI |
InChI=1S/C7H6O2.3C6H5.Sn/c8-5-6-3-1-2-4-7(6)9;3*1-2-4-6-5-3-1;/h1-5,9H;3*1-5H;/q;;;;+1/p-1 |
Clave InChI |
PZMKRFOKAGTGNK-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=CC=C4C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




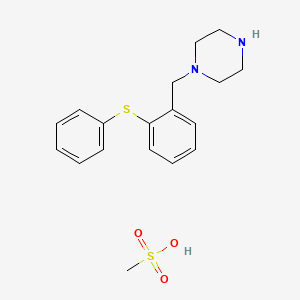
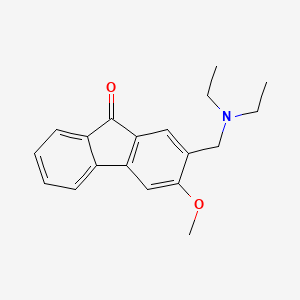
![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)

![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
